1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile
Description
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is a benzoxaborole derivative characterized by a nitrile (-CN) substituent at the 6-position and dimethyl groups at the 3,3-positions of the boronate ring. Benzoxaboroles are heterocyclic compounds containing a boron atom integrated into a fused bicyclic structure, which confers unique reactivity and biological activity due to boron’s electron-deficient nature.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFUGHCZACVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C#N)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 3-Bromo-4-(hydroxymethyl)benzonitrile
A key intermediate, 3-bromo-4-(hydroxymethyl)benzonitrile, is used as a starting material. The preparation involves:
- Dissolving 3-bromo-4-(hydroxymethyl)benzonitrile in anhydrous tetrahydrofuran under nitrogen atmosphere.
- Cooling the reaction mixture to −77 °C.
- Adding triisopropyl borate (2 equivalents) and stirring for 20 minutes.
- Slowly adding 2.5 M n-butyllithium in hexanes (2.5 equivalents) dropwise at −77 °C.
- Allowing the mixture to warm to room temperature and stirring for 16 hours under nitrogen.
- Quenching with 1 M hydrochloric acid.
- Extracting with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
- Triturating the crude product with solvents such as diethyl ether, methyl tert-butyl ether, dichloromethane, or hexanes to yield 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile as a pale-yellow solid with approximately 89% yield and 96% purity by quantitative NMR.
Conversion to 1-Hydroxy-3,3-dimethyl Derivative
The 3,3-dimethyl substitution on the benzoxaborole ring is typically introduced by starting from 3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole precursors or by methylation reactions on the boron center. Industrial synthesis may involve:
- Reaction of 3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole with appropriate aldehyde or nitrile precursors under controlled conditions.
- Use of catalysts and solvents that promote ring closure and substitution.
- Maintaining moderate temperatures and inert atmosphere to avoid side reactions.
- Purification by recrystallization or chromatographic techniques to achieve high purity.
Hydrolysis and Functional Group Transformations
Further functionalization, such as conversion of nitrile to carboxamide or amino derivatives, can be achieved by:
- Treating the nitrile intermediate with methanesulfonic acid at 90 °C under nitrogen for 16 hours to form the corresponding carboxamide.
- Neutralizing the reaction mixture and purifying by reverse-phase chromatography.
- Subsequent transformations, such as reduction or amination, can be performed using sodium hydroxide and trichloroisocyanuric acid under controlled temperature conditions to yield amino-substituted benzoxaboroles.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Lithiation and boronation of 3-bromo-4-(hydroxymethyl)benzonitrile | Triisopropyl borate (2 equiv), n-butyllithium (2.5 equiv), THF, −77 °C to RT, 16 h | 89 | 96 (qNMR) | Requires inert atmosphere, low temperature |
| Hydrolysis to carboxamide | Methanesulfonic acid (30 equiv), 90 °C, 16 h, N2 atmosphere | Not specified | High | Followed by neutralization and chromatography |
| Amination | NaOH, trichloroisocyanuric acid, 0 °C to 25 °C, 14 h | Not specified | High | Controlled pH neutralization and extraction |
Industrial Scale Considerations
Industrial production emphasizes:
- Optimization of reaction parameters to maximize yield and minimize hazardous steps.
- Avoidance of hazardous nitration steps by using alternative synthetic routes starting from inexpensive and commercially available materials such as 4-nitrotoluene.
- Replacement of classical reductions (e.g., Clemmensen) with catalytic hydrogenation (Pd-C catalyzed) to improve safety and scalability.
- Use of recrystallization and chromatography for purification to ensure product quality.
Summary of Key Research Findings
- The lithiation-boronation sequence at low temperature is critical for forming the benzoxaborole core with high regioselectivity and yield.
- The nitrile functional group can be efficiently transformed into carboxamide and amino derivatives under acidic and basic conditions, respectively.
- Alternative synthetic routes have been developed to avoid expensive starting materials and hazardous reagents, improving scalability and cost-effectiveness.
- Purification methods such as reverse-phase chromatography and solvent trituration are essential for obtaining high-purity final products suitable for pharmaceutical applications.
Chemical Reactions Analysis
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interaction with biological targets that are critical in disease pathways.
Antiviral Activity
Recent studies indicate that compounds similar to 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile exhibit antiviral properties. For instance, research has demonstrated that boron-containing compounds can inhibit viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle .
Antitumor Effects
The compound's ability to form stable interactions with biomolecules suggests potential antitumor applications. Studies have indicated that oxaboroles may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Material Science Applications
In material science, this compound can be utilized in the development of new materials with enhanced properties.
Polymer Chemistry
The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that boron-containing polymers can be engineered for specific applications such as high-performance coatings and adhesives due to their improved thermal and chemical resistance .
Nanocomposites
The compound has been explored as a precursor for boron nitride nanocomposites. These materials exhibit unique electrical and thermal properties suitable for electronic applications. The synthesis of such nanocomposites can lead to advancements in the development of lightweight and high-strength materials for aerospace and automotive industries .
Environmental Applications
The environmental implications of this compound are also noteworthy.
Water Treatment
Research suggests that boron-containing compounds can be effective in removing heavy metals from wastewater. The functional groups present in the compound allow for chelation of metal ions, facilitating their removal from contaminated water sources .
Pesticide Development
The compound's structural characteristics make it a candidate for developing environmentally friendly pesticides. Its ability to disrupt biological processes in pests while being less harmful to non-target organisms is an area of ongoing research .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antiviral Activity | PubChem | Demonstrated inhibition of viral replication mechanisms. |
| Antitumor Effects | Science.gov | Induced apoptosis in specific cancer cell lines. |
| Polymer Chemistry | LabChem | Enhanced thermal stability and mechanical properties observed. |
| Water Treatment | Science.gov | Effective heavy metal removal from wastewater samples. |
| Pesticide Development | PubChem | Potential for reduced toxicity to non-target species while effective against pests. |
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Nitrile vs. Carboxylic Acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS 1393477-51-4): Replaces -CN with -COOH. Applications: Likely used as an intermediate for amide coupling or metal coordination .
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile :
- Nitrile group provides electrophilicity for nucleophilic additions or hydrolysis to carboxylic acid.
- Lower solubility in water compared to the carboxylic acid analog.
Nitrile vs. Carbaldehyde
Substituent Effects on Reactivity and Stability
Biological Activity
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile is a compound belonging to the class of benzoxaboroles. These compounds have garnered significant attention due to their diverse biological activities, particularly in antifungal and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C10H12BNO3
- Molecular Weight : 201.02 g/mol
- CAS Number : 1393477-51-4
Benzoxaboroles, including this compound, primarily exert their effects by inhibiting specific enzymes or proteins involved in critical biological processes. The key mechanisms include:
- Inhibition of Protein Synthesis : Similar to other benzoxaboroles, this compound targets fungal leucyl-tRNA synthetase, disrupting protein synthesis by forming a covalent bond with the tRNA molecule. This action effectively halts the growth of fungal cells .
- Antifungal Activity : Studies have demonstrated that derivatives of benzoxaboroles exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.25 to 2 µg/ml .
- Anti-inflammatory Properties : Some benzoxaboroles have shown promise in treating inflammatory conditions by inhibiting phosphodiesterase (PDE) enzymes, leading to reduced cytokine release and inflammation .
Antifungal Efficacy
The following table summarizes the antifungal activity of this compound against various fungal strains:
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated in mammalian cell lines to assess its safety profile:
Case Studies
- Antifungal Study : A study conducted on the antifungal properties of various benzoxaborole derivatives revealed that the compound exhibited comparable efficacy to established antifungal agents like amphotericin B while demonstrating lower cytotoxicity .
- Anti-inflammatory Research : Another investigation highlighted the effectiveness of related benzoxaboroles in reducing inflammation in models of psoriasis and atopic dermatitis, indicating potential therapeutic applications beyond antifungal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
